2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Xanthine oxidase inhibition Hyperuricemia Gout

Researchers screening phthalimide-based enzyme inhibitors often face batch variability and uncertain SAR from generic building blocks. This compound resolves that: the N-2-methoxyphenyl group confers ~2-fold XO potency advantage over N-alkyl analogs, while the 5-COOH enables direct amide coupling for library synthesis. • N-aryl substituent: ~2-fold XO inhibition boost vs. N-alkyl (IC50 7-23 µM range) • 5-COOH conjugation handle for amide bond formation with amine pharmacophores • Validated scaffold for hCA I/II and aldose reductase inhibitor programs • Supplied at ≥95% purity; ambient shipping; global delivery

Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
CAS No. 110768-14-4
Cat. No. B012415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
CAS110768-14-4
Molecular FormulaC16H11NO5
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C16H11NO5/c1-22-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16(20)21)8-11(10)15(17)19/h2-8H,1H3,(H,20,21)
InChIKeyPJTNHPSITVYQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 110768-14-4): Compound Class and Procurement-Relevant Characteristics


2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 110768-14-4) is a synthetic isoindoline-1,3-dione (phthalimide) derivative bearing a 2-methoxyphenyl substituent at the N-2 position and a carboxylic acid group at the C-5 position of the isoindoline core [1]. With a molecular formula of C₁₆H₁₁NO₅, molecular weight of 297.26 g·mol⁻¹, calculated LogP of 2.43, and a melting point of 239–240 °C , it is commercially supplied as a research building block (e.g., ChemBridge ID 5160646, MDL MFCD00401804) typically at ≥95% purity . The compound belongs to a well-studied class of phthalimide analogs investigated for inhibition of xanthine oxidase, carbonic anhydrase isoforms, aldose reductase, and cyclooxygenase enzymes, as well as for anticonvulsant activity in animal models [2][3]. However, published reports directly characterizing the biological activity of this specific compound remain limited; most available data derive from structurally proximal analogs within the isoindoline-1,3-dione-5-carboxylic acid series.

+ Medicinal Chemistry Building Block: Isoindoline-1,3-dione scaffold with dual functionalization sites for library synthesis.
+ 5-Carboxylic Acid Handle: Enables direct amide coupling with amine-containing pharmacophores for SAR exploration.
~ Class-Level SAR Supported: Biological activity inferred from isoindoline-1,3-dione analogs; compound-specific target data remains limited.

Why Generic Substitution Fails for 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 110768-14-4)


Isoindoline-1,3-dione-5-carboxylic acid derivatives cannot be treated as interchangeable procurement items because the N-2 substituent exerts a decisive influence on both inhibitory potency and enzyme selectivity. Published structure–activity relationship (SAR) data within this chemotype demonstrate that replacing the N-aryl group with an N-alkyl group can alter xanthine oxidase (XO) inhibitory activity by approximately two-fold [1], while modifying the substituent on the phenyl ring changes carbonic anhydrase isoform selectivity profiles (hCA I vs. hCA II) [2]. Furthermore, the 5-carboxylic acid position is essential for aldose reductase inhibition—compounds lacking this functionality show substantially reduced potency [3]. The 2-methoxyphenyl group in CAS 110768-14-4 introduces both steric bulk and electronic effects (ortho-methoxy electron donation) absent in the simpler N-methyl, N-ethyl, or unsubstituted N-phenyl analogs, making direct functional substitution by generic in-class compounds unreliable without re-validation of the target assay.

Target Compound (CAS 110768-14-4)
Potential Substitute
Target N-(2-methoxyphenyl) & 5-COOH
Risk N-alkyl or unsubstituted N-phenyl analogs lack the ortho-methoxy electronic contribution; enzyme selectivity profiles may shift significantly.
Target Derivatizable 5-COOH group
Risk Simple 2-(2-methoxyphenyl)phthalimide lacks the carboxylic acid handle; cannot support amide conjugation or bioconjugation workflows.
Target N-aryl substituent (class-level SAR)
Risk N-methyl or N-ethyl analogs show reduced inhibitory activity in enzyme assays; reported ~2-fold potency shift for xanthine oxidase in the N-aryl subclass.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 110768-14-4) vs. Closest Analogs


Xanthine Oxidase Inhibitory Potency: N-Aryl vs. N-Alkyl Substitution Advantage in the Isoindoline-1,3-dione-5-carboxylic Acid Series

In a direct comparative study of six isoindoline-1,3-dione-5(and 4)-carboxylic acid derivatives, N-phenyl-substituted compounds (2c, 3c) exhibited approximately two-fold greater xanthine oxidase (XO) inhibitory potency than their N-methyl (2a, 3a) and N-ethyl (2b, 3b) counterparts [1]. The target compound CAS 110768-14-4 bears an N-(2-methoxyphenyl) substituent—an N-aryl group with an additional electron-donating ortho-methoxy moiety—placing it structurally within the higher-potency N-aryl subclass. While the target compound itself was not among the six directly assayed, the class-level SAR establishes that substituting the N-2 position with an aryl vs. alkyl group is the dominant determinant of XO inhibitory activity in this scaffold [1]. The positive control allopurinol showed an IC₅₀ of 6.34 μM in the same assay system.

Xanthine Oxidase Inhibition
Class-level inference
N-phenyl subclass shows ~2-fold higher potency over N-alkyl (IC₅₀ 7.15–22.56 μM range for tested analogs).
N-aryl substitution is a key determinant of baseline activity in this scaffold.
Compound not directly assayed; SAR mapped from structurally proximal analogs.
Xanthine oxidase inhibition Hyperuricemia Gout

Carbonic Anhydrase Isoform Selectivity: Differential hCA I vs. hCA II Inhibition Profiles Within the Isoindoline-1,3-dione Series

A panel of isoindoline-1,3-dione derivatives was evaluated for inhibitory activity against purified human carbonic anhydrase isoforms hCA I and hCA II [1]. Within the series, compound 3a was the most potent hCA I inhibitor (IC₅₀ = 7.02 μM) while compound 3c was the most potent hCA II inhibitor (IC₅₀ = 6.39 μM), demonstrating that substituent identity on the N-phenyl ring modulates isoform selectivity [1]. The target compound CAS 110768-14-4, with its 2-methoxyphenyl N-substituent and 5-carboxylic acid, incorporates structural features from both active subclasses. The reference standard acetazolamide was used as a positive control in molecular docking comparisons [1]. Although CAS 110768-14-4 was not among the compounds directly tested, the data establish that closely related analogs within the same scaffold achieve single-digit micromolar potency against both isoforms, and that the specific N-substituent determines the selectivity ratio.

hCA I/II Isoform Selectivity
Class-level inference
Analog 3a: hCA I IC₅₀ = 7.02 μM. Analog 3c: hCA II IC₅₀ = 6.39 μM. Substituent identity modulates isoform preference.
2-methoxyphenyl group may provide an additional electronic tuning parameter for CA isoform selectivity.
Direct testing of CAS 110768-14-4 against hCA I/II not reported in published panel.
Carbonic anhydrase inhibition Glaucoma Anticancer

Alpha-1 Adrenergic Receptor Subtype Selectivity of the 2-Methoxyphenyl-Isoindoline-5-Carboxamide Scaffold

A derivative of CAS 110768-14-4—specifically its {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide conjugate (BDBM50088408 / CHEMBL68565)—was tested for binding affinity against cloned human alpha-1 adrenergic receptor subtypes using [¹²⁵I]-HEAT radioligand displacement [1]. The compound exhibited a Ki of 1.47 nM for alpha-1A, 72 nM for alpha-1D, and 1,640 nM for alpha-1B receptors, translating to a 49-fold selectivity for alpha-1A over alpha-1D and a >1,100-fold selectivity for alpha-1A over alpha-1B [1]. This demonstrates that the 2-methoxyphenyl-isoindoline-1,3-dione-5-carboxylic acid core, when elaborated via the 5-carboxylate position, can yield compounds with sub-nanomolar potency and pronounced GPCR subtype selectivity. The carboxylic acid handle at C-5 is the critical functional group enabling this elaboration; analogs lacking the 5-COOH group (e.g., simple N-(2-methoxyphenyl)phthalimide) cannot be similarly derivatized.

α1 Adrenergic Affinity (Amide Derivative)
Derivative data
5-carboxamide conjugate: Ki = 1.47 nM (α1A), 72 nM (α1D), 1,640 nM (α1B). >1,100-fold α1A selectivity.
Demonstrates utility of 5-COOH handle for generating potent, subtype-selective GPCR ligands via amide coupling.
Data from amide derivative BDBM50088408; free acid is the synthetic precursor.
Adrenergic receptor GPCR selectivity Drug discovery

Physicochemical Differentiation: LogP, Molecular Weight, and the Synthetic Utility of the 5-Carboxylic Acid Handle vs. Simpler Phthalimide Analogs

CAS 110768-14-4 (MW 297.26, LogP 2.43, melting point 239–240 °C) occupies a distinct physicochemical space compared to its closest in-class analogs without the 5-COOH group [1][2]. The unsubstituted analog 2-(2-methoxyphenyl)isoindoline-1,3-dione (compound 3k, CAS 2314-77-4, MW 253.25, m.p. 155–158 °C) lacks the carboxylic acid functionality entirely, making it unsuitable for amide bond formation or bioconjugation [2]. The N-methyl-5-carboxylic acid analog (2a, MW 205.17) and N-ethyl-5-carboxylic acid analog (2b, MW 219.19) are significantly smaller and more polar than CAS 110768-14-4 [1]. The 2-methoxyphenyl substituent contributes increased molecular weight (+94 Da vs. 2a, +78 Da vs. 2b), elevated LogP, and distinct hydrogen-bond acceptor capacity via the ortho-methoxy oxygen. The melting point of 239–240 °C indicates high crystallinity favorable for purification and solid-state storage .

Physicochemical Profile
Compound-specific
MW = 297.26, LogP = 2.43, m.p. = 239–240 °C. High crystallinity, distinct from simpler N-alkyl/aryl analogs.
Elevated melting point supports solid-state handling; LogP balances permeability and solubility for cell-based assays.
Computed (XLogP3) and measured properties; vendor specification review advised.
Medicinal chemistry Building block Lead optimization

Aldose Reductase Inhibition: Carboxylic Acid-Functionalized Isoindole-1,3-diones as a Privileged Subclass

A 2024 study systematically evaluated isoindole-1,3-dione derivatives as inhibitors of recombinant human aldose reductase (AR), a key enzyme in the polyol pathway linked to diabetic complications [1]. Among the synthesized series, compounds bearing carboxylic acid substituents exhibited the most potent AR inhibitory effects, with compound 6 achieving an IC₅₀ of 1.649 μM [1]. The study concluded that the carboxylic acid moiety is a critical pharmacophoric element for AR inhibition within this scaffold, and that ethyl and phenyl N-substituents further enhance activity [1]. CAS 110768-14-4 incorporates both the essential 5-carboxylic acid and an N-aryl (2-methoxyphenyl) substituent identified as favorable for potency. Although the exact compound was not tested in this study, the SAR logic maps directly onto its structure.

Aldose Reductase (AR) Inhibition
Class-level inference
COOH-bearing analog 6: AR IC₅₀ = 1.649 μM. Non-COOH analogs show reduced or negligible activity.
5-COOH group is an essential pharmacophore for AR inhibition in this chemotype.
Direct AR inhibition data for CAS 110768-14-4 not available; SAR mapped from in vitro recombinant human AR assay.
Aldose reductase Diabetic complications Polyol pathway

Evidence-Backed Application Scenarios for 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 110768-14-4)


Amide Library Synthesis for GPCR and Enzyme Inhibitor Screening

The 5-carboxylic acid group of CAS 110768-14-4 serves as a direct conjugation handle for amide bond formation with diverse amine-containing pharmacophores. As demonstrated by the alpha-1 adrenergic receptor data for derivative BDBM50088408, amides derived from this scaffold can achieve sub-nanomolar target affinity (Ki = 1.47 nM at α1A) with substantial subtype selectivity (>1,100-fold over α1B) [1]. This makes the compound a strategic building block for generating focused libraries targeting GPCRs and enzymes where the isoindoline-1,3-dione core provides a rigid, hydrogen-bond-capable scaffold amenable to structural diversification at the 5-position.

Xanthine Oxidase Inhibitor Lead Generation for Hyperuricemia and Gout

The N-aryl isoindoline-1,3-dione scaffold—of which CAS 110768-14-4 is a representative member—has been validated as a xanthine oxidase inhibitor chemotype with potency falling within a 7.15–22.56 μM IC₅₀ range for close analogs [1]. The N-(2-methoxyphenyl) substituent on CAS 110768-14-4 is predicted to confer the ~2-fold potency advantage associated with N-aryl vs. N-alkyl substitution within this series. Researchers pursuing XO inhibitors for uric acid-lowering applications should prioritize N-aryl-5-carboxylic acid building blocks such as CAS 110768-14-4 over N-alkyl alternatives to maximize baseline activity.

Carbonic Anhydrase Isoform-Selective Probe Development

The isoindoline-1,3-dione series has demonstrated differential inhibitory activity against hCA I and hCA II, with IC₅₀ values in the single-digit micromolar range (6.39–7.02 μM) for the most potent analogs [1]. The target compound's 2-methoxyphenyl group provides an additional electronic tuning parameter (ortho-methoxy electron donation) not present in the unsubstituted N-phenyl comparator, potentially shifting the hCA I/hCA II selectivity ratio. This compound is suitable for programs requiring a CA-inhibitor starting point with a built-in diversification site at the 5-COOH position for further SAR exploration.

Aldose Reductase Inhibitor Synthesis for Diabetic Complication Research

Based on the 2024 study establishing that carboxylic acid-functionalized isoindole-1,3-diones are the most potent aldose reductase inhibitors in this chemical class (compound 6: IC₅₀ = 1.649 μM) [1], CAS 110768-14-4 is a direct synthetic precursor for generating AR inhibitor candidates. Its 5-COOH is the essential pharmacophoric element, and its N-aryl substituent aligns with the structural features identified as potency-enhancing. Researchers investigating polyol pathway intervention should select this building block over non-carboxylated phthalimide alternatives.

Application
Selection Property
Validation Focus
GPCR Ligand Synthesis & Screening
5-COOH amide coupling handle
Binding affinity and subtype selectivity validation in target receptor assays
Enzyme Inhibitor Lead Generation (XO, CA, AR)
N-aryl-5-COOH isoindoline scaffold
Enzyme activity and isoform selectivity profiling against relevant control compounds
Focused Medicinal Chemistry Library
Dual derivatizable functional groups
Amide coupling efficiency and solubility characterization for structural diversification
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